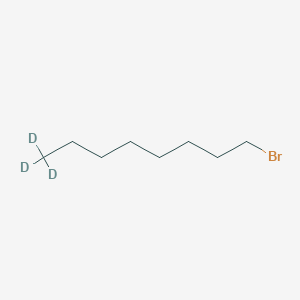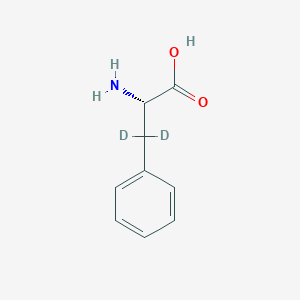
1-Bromooctane-8,8,8-D3
Descripción general
Descripción
1-Bromooctane-8,8,8-D3 is a deuterium-labeled compound, specifically a stable isotope of 1-Bromooctane. The deuterium atoms replace the hydrogen atoms at the eighth carbon position, resulting in the molecular formula C8H14D3Br. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromooctane-8,8,8-D3 can be synthesized through the bromination of 1-Octanol-8,8,8-D3. The process involves the following steps:
Preparation of 1-Octanol-8,8,8-D3: This is achieved by the reduction of 1-Octanone-8,8,8-D3 using a deuterium source.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of 1-Octanol-8,8,8-D3: Using large-scale reduction methods.
Bromination in Industrial Reactors: Utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromooctane-8,8,8-D3 primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions (E2): Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, and ethers.
Elimination Products: Alkenes are the major products formed during elimination reactions.
Aplicaciones Científicas De Investigación
1-Bromooctane-8,8,8-D3 is widely used in various fields of scientific research:
Chemistry: Utilized as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled intermediates for the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-Bromooctane-8,8,8-D3 is primarily related to its role as a labeled compound in tracing studies. The deuterium atoms provide a distinct mass difference, allowing for the tracking of the compound through various chemical and biological processes. This enables researchers to study reaction pathways, metabolic transformations, and the distribution of compounds in complex systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromooctane: The non-deuterated analog of 1-Bromooctane-8,8,8-D3, used in similar applications but without the isotopic labeling benefits.
8-Bromo-1-octanol: Another brominated octane derivative, used in different synthetic applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and kinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-labeled analogs .
Propiedades
IUPAC Name |
8-bromo-1,1,1-trideuteriooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















